molecular formula C13H20N2O B11773319 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11773319
M. Wt: 220.31 g/mol
InChI Key: JNQPYADPOGVZOQ-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with isobutyl and pyrrolidine groups under specific conditions. Common reagents used in the synthesis may include:

  • Pyridine derivatives
  • Isobutyl bromide or chloride
  • Pyrrolidine
  • Catalysts such as palladium or copper

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Continuous flow reactors
  • High-pressure and high-temperature conditions
  • Advanced purification techniques such as chromatography

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine, alkyl halides

Major Products Formed

  • N-oxides
  • Reduced pyridine derivatives
  • Halogenated or alkylated products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:

  • Inhibition or activation of specific enzymes
  • Modulation of receptor activity
  • Interference with cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
  • This compound analogs
  • Other pyridine derivatives with similar substituents

Uniqueness

This compound is unique due to its specific combination of isobutyl and pyrrolidine groups attached to the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2-methylpropyl)-3-pyrrolidin-2-ylpyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-10(2)9-15-8-4-5-11(13(15)16)12-6-3-7-14-12/h4-5,8,10,12,14H,3,6-7,9H2,1-2H3

InChI Key

JNQPYADPOGVZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C2CCCN2

Origin of Product

United States

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